molecular formula C7H6NNaO2 B1290561 Sodium anthranilate CAS No. 552-37-4

Sodium anthranilate

Cat. No. B1290561
CAS RN: 552-37-4
M. Wt: 159.12 g/mol
InChI Key: HCKKSLZDSNNSTL-UHFFFAOYSA-M
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Description

Sodium anthranilate is a white or off-white crystalline powder that is soluble in water and ethanol. It is a synthetic organic compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used as a preservative, an insecticide, and a corrosion inhibitor. It has a melting point of 123-125°C and a boiling point of 300-302°C.

Scientific Research Applications

Molecular Recognition and Sensing

Sodium anthranilate has been explored for its applications in molecular recognition and sensing. A notable study involved this compound-modified β-cyclodextrin, which acted as a sensor for detecting organic compounds, including terpenoids and steroids. This compound displayed enhanced sensitivity and selective molecular recognition abilities, especially for steroids over terpenoids (Hamada et al., 1994).

Iron Uptake in Microorganisms

Research has shown that this compound can promote the uptake of ferric iron in iron-starved cells of Rhizobium leguminosarum, a type of bacteria. This process is a saturable function of the concentration of ferric anthranilate and is influenced by the presence of anthranilic acid, which also stimulates bacterial growth under iron deficiency (Rioux et al., 1986).

Interaction with DNA

The interaction of this compound derivatives with DNA has been studied, offering insights into potential therapeutic applications. For example, sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, a compound resembling anthracycline drugs used in cancer chemotherapy, shows significant binding to DNA. This research helps understand how simpler hydroxy-anthraquinones might substitute for more complex anthracycline drugs in cancer treatment (Guin et al., 2010).

Structural Chemistry

This compound has been a subject of study in the field of structural chemistry. Research into the structural chemistry of lithium, sodium, and potassium anthranilates has provided insights into the crystallization and molecular structures of these compounds. These studies have implications for understanding the fundamental properties of anthranilate compounds (Wiesbrock & Schmidbaur, 2002).

Micellar Solutions and Surfactant Interactions

This compound has been investigated for its role in changing the properties of micellar solutions, particularly when interacting with surfactants. Studies have shown that this compound can cause morphological changes in micelles, affecting their size and shape. This research is significant for understanding the behavior of micellar systems in various industrial and research applications (Kabir-ud-din et al., 2006).

Biotechnological Production of Compounds

Biotechnological approaches have been employed to produce compounds using this compound. For instance, the microbial production of tranilast and its analogs in yeast has been demonstrated. Tranilast is a pharmaceutical compound with potential therapeutic benefits, and its synthesis in yeast showcases the potential of using biological systems for drug production (Eudes et al., 2011).

Environmental Engineering

In environmental engineering, this compound has been studied for its role in the dynamic filtration performance of anthranilic acid copper. This research is crucial for optimizing filtration processes in the production of certain chemicals, such as saccharin sodium, and for developing efficient industrial applications (Wang et al., 2013).

Mechanism of Action

Target of Action

Sodium anthranilate primarily targets the enzyme anthranilate phosphoribosyltransferase (AnPRT) . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is homodimeric with the active site located in the hinge region between two domains .

Mode of Action

It is known that anthranilate, the conjugate base of anthranilic acid, is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . This suggests that this compound may interact with its targets, such as AnPRT, to influence the biosynthesis of tryptophan.

Biochemical Pathways

This compound plays a role in the tryptophan biosynthesis pathway . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This process is part of the larger shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants and microorganisms .

Pharmacokinetics

Anthranilic acid, the parent compound of this compound, is known to be an active compound with diverse biological activities

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the tryptophan biosynthesis pathway. By influencing the activity of AnPRT, this compound can potentially affect the production of tryptophan and downstream products, such as proteins and other metabolites . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can potentially affect the activity of this compound and its interaction with target enzymes . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Anthranilate acts as a signal to modulate biofilm formation, virulence, and antibiotic tolerance of Pseudomonas aeruginosa and other surrounding bacteria in the environment . The focus of future research could be on how microbial signaling substances can induce changes in the pathogenicity-related phenotypes of cells in the environment . Another potential direction could be the development of efficient production host organisms for anthranilate-derived compounds .

Biochemical Analysis

Biochemical Properties

Sodium anthranilate plays a crucial role in biochemical reactions, particularly in the biosynthesis of tryptophan. It interacts with several enzymes, including anthranilate synthase and anthranilate phosphoribosyltransferase. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, while anthranilate phosphoribosyltransferase catalyzes the transfer of a phosphoribosyl group to anthranilate, forming N-(5-phosphoribosyl)-anthranilate . These interactions are essential for the production of tryptophan, which is a precursor for many important biomolecules, including serotonin and melatonin.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in the biosynthesis of tryptophan and other aromatic amino acids . Additionally, this compound can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. This compound binds to the active site of anthranilate synthase, where it is converted to anthranilate through a series of enzymatic reactions . It also binds to anthranilate phosphoribosyltransferase, where it undergoes a phosphoribosylation reaction to form N-(5-phosphoribosyl)-anthranilate . These binding interactions are critical for the enzymatic activity and regulation of the biosynthesis of tryptophan.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that this compound can have long-lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate the biosynthesis of tryptophan and other aromatic amino acids, leading to increased levels of these metabolites . At high doses, this compound can have toxic effects, including inhibition of enzyme activity and disruption of cellular metabolism. These adverse effects can result in cellular damage and impaired physiological function, highlighting the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the tryptophan biosynthesis pathway. In the shikimate pathway, this compound is produced from chorismate through the action of anthranilate synthase . In the tryptophan biosynthesis pathway, this compound is converted to N-(5-phosphoribosyl)-anthranilate by anthranilate phosphoribosyltransferase . These pathways are essential for the production of tryptophan and other aromatic metabolites, which play important roles in cellular function and metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is important for its activity and function, as it allows this compound to interact with enzymes and other biomolecules in different cellular locations.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through the action of targeting signals that are recognized by cellular machinery . These signals can include amino acid sequences or chemical modifications that direct this compound to its site of action. Once localized, this compound can exert its effects on cellular processes, including enzyme activity, gene expression, and metabolic regulation.

properties

IUPAC Name

sodium;2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKKSLZDSNNSTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-92-3 (Parent)
Record name Sodium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40203694
Record name Sodium anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

552-37-4
Record name Sodium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR786CV010
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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